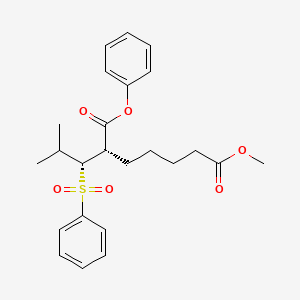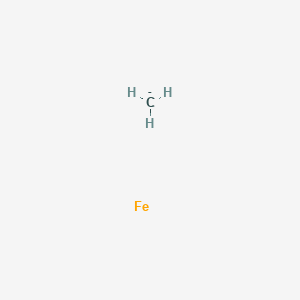
Carbanide;iron
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbanide;iron, also known as iron carbide, is a compound consisting of iron and carbon. It is a member of the class of compounds known as carbides, which are characterized by the presence of carbon atoms bonded to a less electronegative element. Iron carbide is particularly notable for its magnetic properties and its role in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
Iron carbide can be synthesized through several methods. One common laboratory method involves the carburization of iron at high temperatures. This process typically involves heating iron in the presence of a carbon source, such as methane or carbon monoxide, at temperatures ranging from 600°C to 1000°C. The reaction can be represented as:
3Fe+CH4→Fe3C+2H2
Another method involves the reduction of iron oxides with carbon at high temperatures. This process is often used in industrial settings and can be represented as:
Fe2O3+3C→2Fe+3CO
Industrial Production Methods
In industrial settings, iron carbide is often produced through the direct reduction of iron ore using a carbon source. This process, known as the iron carbide process, involves the reduction of iron ore in a fluidized bed reactor at temperatures around 600°C to 700°C. The resulting iron carbide can then be used as a feedstock for steel production.
化学反应分析
Types of Reactions
Iron carbide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
-
Oxidation: : Iron carbide can be oxidized to form iron oxides and carbon dioxide. This reaction typically occurs at high temperatures and can be represented as:
Fe3C+4O2→3Fe2O3+CO2
-
Reduction: : Iron carbide can be reduced to metallic iron and carbon. This reaction is often used in the production of steel and can be represented as:
Fe3C+3H2→3Fe+CH4
-
Substitution: : Iron carbide can undergo substitution reactions with various reagents, leading to the formation of different iron compounds.
Common Reagents and Conditions
Common reagents used in the reactions of iron carbide include oxygen, hydrogen, and various carbon sources. The reactions typically occur at high temperatures, often exceeding 600°C.
Major Products
The major products formed from the reactions of iron carbide include iron oxides, metallic iron, and various hydrocarbons, depending on the specific reaction conditions and reagents used.
科学研究应用
Iron carbide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
-
Chemistry: : In chemistry, iron carbide is used as a catalyst in various chemical reactions, including the Fischer-Tropsch synthesis, which is used to produce hydrocarbons from carbon monoxide and hydrogen.
-
Biology: : In biology, iron carbide nanoparticles are used in magnetic separation techniques, which are employed to isolate specific types of cells or biomolecules from complex mixtures.
-
Medicine: : In medicine, iron carbide nanoparticles are used in magnetic resonance imaging (MRI) as contrast agents. They are also being explored for use in magnetic hyperthermia, a treatment for cancer that involves heating magnetic nanoparticles to kill cancer cells.
-
Industry: : In industry, iron carbide is used as a feedstock for steel production. It is also used in the production of hard coatings and cutting tools due to its hardness and wear resistance.
作用机制
The mechanism by which iron carbide exerts its effects depends on its specific application. In catalytic reactions, iron carbide acts as a catalyst by providing a surface for the reactants to adsorb and react. In magnetic applications, the magnetic properties of iron carbide are exploited to manipulate and control magnetic fields. The molecular targets and pathways involved in these processes vary depending on the specific application.
相似化合物的比较
Iron carbide can be compared with other similar compounds, such as iron oxides and other metal carbides.
-
Iron Oxides: : Unlike iron carbide, iron oxides are primarily used for their magnetic properties and as pigments. Iron oxides are also used in the production of iron and steel, but they do not have the same catalytic properties as iron carbide.
-
Other Metal Carbides: : Other metal carbides, such as tungsten carbide and silicon carbide, are known for their hardness and are used in cutting tools and abrasives. Iron carbide, while also hard, is more commonly used in catalytic and magnetic applications.
List of Similar Compounds
- Iron oxides (e.g., FeO, Fe2O3, Fe3O4)
- Tungsten carbide (WC)
- Silicon carbide (SiC)
- Titanium carbide (TiC)
属性
CAS 编号 |
110527-90-7 |
|---|---|
分子式 |
CH3Fe- |
分子量 |
70.88 g/mol |
IUPAC 名称 |
carbanide;iron |
InChI |
InChI=1S/CH3.Fe/h1H3;/q-1; |
InChI 键 |
VNXDDLGFKMIFKO-UHFFFAOYSA-N |
规范 SMILES |
[CH3-].[Fe] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


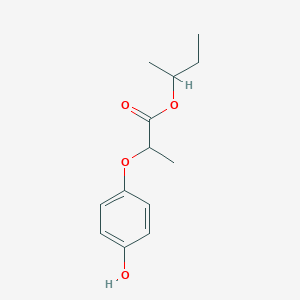
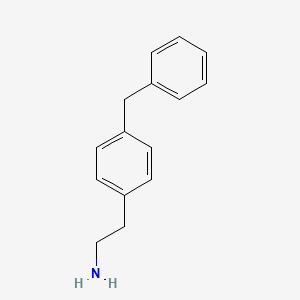
![[6-(4-Fluorobenzoyl)-2-pyridyl]-(4-fluorophenyl)methanone](/img/structure/B14318442.png)
![10-Methyl-2,4-dioxo-2,3,4,10-tetrahydropyrimido[4,5-b]quinolin-7-yl acetate](/img/structure/B14318443.png)
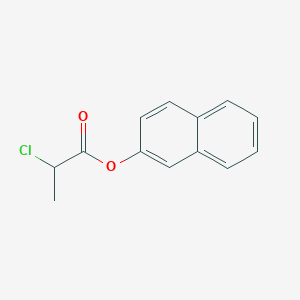
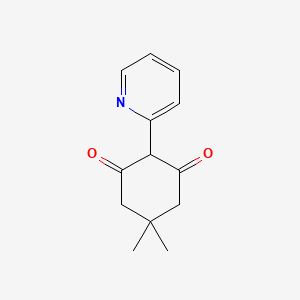
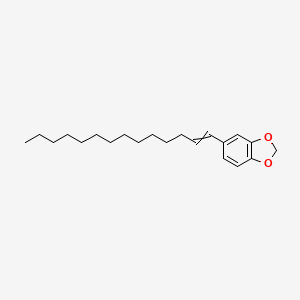
![(9-Diazonio-2H-fluoren-2-ylidene)[(2,5-dioxopyrrolidin-1-yl)oxy]methanolate](/img/structure/B14318460.png)
![2-{[2-(Methylsulfanyl)pyrimidin-4-yl]oxy}ethan-1-ol](/img/structure/B14318463.png)
![1,3-Bis[3-(triethylgermyl)propyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B14318467.png)

![[1,1'-Biphenyl]-4-sulfonamide, N-phenyl-](/img/structure/B14318489.png)

